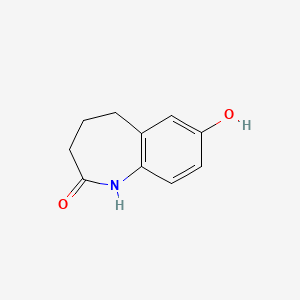

7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Description

Properties

IUPAC Name |

7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(13)11-9/h4-6,12H,1-3H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSVRYCHQAVAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-90-5 | |

| Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime, which produces a mixture of isomers, with 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one as the major product . Another method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted benzazepines.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one exhibit notable antimicrobial activity. A study highlighted the effectiveness of certain derivatives against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compounds showed varying degrees of activity, suggesting potential for development as antimicrobial agents .

Serotonin Receptor Modulation

This compound has been investigated for its role as a serotonin (5-HT) receptor agonist. The modulation of serotonin receptors is crucial in the treatment of central nervous system disorders such as obesity and depression. The compound's ability to influence serotonin pathways indicates its potential as a therapeutic agent in managing these conditions .

Muscarinic Receptor Antagonism

Another area of research involves the synthesis of related compounds that act as selective antagonists of muscarinic M3 receptors. These compounds may have implications in treating conditions related to cholinergic dysfunctions, such as asthma or other respiratory disorders .

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated various derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one for their antimicrobial efficacy. The results indicated strong antibacterial properties against several pathogens. The research suggested further investigation into optimizing these compounds for clinical use against resistant bacterial strains .

Case Study 2: CNS Disorders

In another study focusing on the central nervous system effects of benzazepine derivatives, researchers found that specific modifications to the chemical structure enhanced affinity for serotonin receptors. This work lays the groundwork for developing new treatments for psychiatric disorders where serotonin plays a critical role .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of neurotransmitter systems and enzyme inhibition . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzazepinone Core

3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 86499-35-6)

- Structural Difference: Replaces the 7-hydroxy group with a 3-amino substituent.

- Applications : Used as a building block in biocatalytic synthesis of capuramycin analogues .

7-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Derivatives

- Example: 2,3,4,5-Tetrahydro-1-[2-(diisopropylamino)ethyl]-7-methoxy-1H-1-benzazepin-2-one (CAS 54951-30-3).

- Structural Difference: Methoxy group at position 7 and a diisopropylaminoethyl side chain.

- Physicochemical Impact : Methoxy reduces polarity compared to hydroxy, improving lipophilicity and membrane permeability. The side chain adds steric bulk, affecting receptor selectivity.

- Applications : Acts as a fine chemical intermediate in pharmaceutical synthesis .

3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 958292-28-9)

- Structural Difference: Bromine at position 7 and amino at position 3.

- Physicochemical Impact : Bromine increases molecular weight (255.11 g/mol) and may enhance halogen bonding in target interactions.

Positional Isomerism and Ring Modifications

7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 22246-81-7)

- Structural Difference: Benzazepinone isomer with the ketone at position 1 (benzo[c] system) instead of position 2.

- Impact : Altered hydrogen-bonding patterns and electronic distribution may reduce solubility compared to the target compound .

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one (CAS 66191-66-0)

- Structural Difference : Ketone at position 3 and methoxy at position 7.

Comparison with Benzodiazepinones

Benzodiazepinones, such as 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam, CAS 102231-39-0), feature an additional nitrogen in the seven-membered ring.

- Structural Difference: Two nitrogen atoms in the diazepine ring vs. one in benzazepinones.

- Impact: Increased basicity and conformational flexibility, making benzodiazepinones more suitable for central nervous system targets (e.g., GABA receptors) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

7-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (hereafter referred to as 7-OH-BZ ) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its structural characteristics, biological activities, and relevant research findings.

1. Dopamine Receptor Interaction

Research indicates that 7-OH-BZ may act as a ligand for dopamine receptors, particularly the D2 subtype. A study reported that derivatives of benzazepines could exhibit significant binding affinities for D2 receptors, with IC50 values in the nanomolar range. The binding affinity of 7-OH-BZ to D2 receptors suggests it could influence dopaminergic signaling pathways, which are crucial in various neurological conditions such as Parkinson's disease and schizophrenia .

| Compound | Receptor Type | IC50 (nM) |

|---|---|---|

| 7-OH-BZ | D2 | 4.1 |

| Bromocriptine | D2 | 0.8 |

| Apomorphine | D2 | 3.5 |

2. Antinociceptive Properties

Another area of interest is the antinociceptive (pain-relieving) effects of 7-OH-BZ. In animal models, compounds structurally related to 7-OH-BZ have shown promising results in reducing pain responses through opioid receptor modulation. For instance, modifications to the structure have been linked to enhanced analgesic efficacy while minimizing side effects commonly associated with opioid treatments .

Case Study 1: Analgesic Efficacy

A study conducted on mice evaluated the antinociceptive effects of 7-OH-BZ compared to traditional opioids. The results indicated that while 7-OH-BZ did not completely abolish pain responses, it significantly reduced them without leading to tolerance or dependence typically seen with opioid treatments.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzazepine derivatives, including 7-OH-BZ. The compound demonstrated potential in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a possible role in protecting against neurodegenerative processes .

The precise mechanism by which 7-OH-BZ exerts its effects remains under investigation. However, preliminary data suggest that it may act as a partial agonist at dopamine receptors while also modulating other neurotransmitter systems involved in pain and mood regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with a benzazepinone core, followed by regioselective hydroxylation. Acylation using substituted benzoyl chlorides under basic conditions (e.g., triethylamine) at 0–5°C minimizes side reactions. Post-functionalization via Friedel-Crafts alkylation or nucleophilic substitution can introduce substituents. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for core:acylating agent) and inert atmospheres to prevent oxidation. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures (3:1 v/v) .

Q. What chromatographic techniques are recommended for purifying 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how are parameters optimized?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates hydroxylated derivatives. For preparative-scale purification, prep-HPLC with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile improves peak symmetry. Detection at 254 nm ensures sensitivity for aromatic systems. Adjusting flow rates (1–3 mL/min) and column temperature (25–40°C) mitigates peak broadening caused by hydrogen bonding .

Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structural integrity of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one?

- Methodological Answer :

- 1H NMR : The hydroxy group at position 7 appears as a singlet (δ 5.2–5.5 ppm) in DMSO-d5. Ring protons exhibit splitting patterns consistent with tetrahydrobenzazepine rigidity.

- IR : A broad O–H stretch (~3200 cm⁻¹) and carbonyl stretch (C=O at ~1680 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion [M+H]+ should match the theoretical mass (C₁₁H₁₃NO₂: 191.0946). Isotopic patterns distinguish chlorine-containing impurities .

Advanced Research Questions

Q. How can contradictory pharmacological data on 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one’s receptor binding affinity be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Standardize protocols:

- Use radioligand binding assays with consistent membrane preparations (e.g., HEK293 cells expressing cloned receptors).

- Control for pH (7.4), temperature (37°C), and incubation time (60 min).

- Validate findings with orthogonal methods (e.g., functional cAMP assays). Computational docking studies (AutoDock Vina) can predict binding modes and guide mutagenesis experiments to identify key residues .

Q. What in silico strategies predict metabolic stability and toxicity of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives?

- Methodological Answer :

- Metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Hydroxylation at position 7 may reduce clearance due to hydrogen bonding with glucuronosyltransferases.

- Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk. Substituents like electron-withdrawing groups (e.g., -Cl) at position 3 correlate with reduced Ames test mutagenicity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies (ICH Q1A guidelines):

- Store lyophilized samples at -20°C under argon to prevent hydrolysis of the lactam ring.

- In solution, avoid DMSO (>1 month at -80°C) due to radical formation. Accelerated degradation studies (40°C/75% RH for 6 months) quantify degradation products via UPLC-MS. Major degradants include ring-opened carboxylic acids (m/z 209.08) .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in multi-step syntheses of 7-hydroxybenzazepinone analogs?

- Answer : Employ factorial design (2^k experiments) to optimize variables:

- Factors : Reaction time (X₁), catalyst loading (X₂), temperature (X₃).

- Response : Yield (%) and purity (area% HPLC).

- Analysis : ANOVA identifies critical interactions (e.g., X₁X₃ for cyclization steps). Response surface methodology (RSM) pinpoints optimal conditions (e.g., 12 hr, 5 mol% Pd(OAc)₂, 80°C) .

Q. How can researchers resolve spectral overlap in ¹³C NMR assignments for structurally similar benzazepinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.